Bienvenue dans la boutique en ligne BenchChem!

(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one

Asymmetric synthesis Enantiomeric excess Chiral spirocyclic building blocks

This compound belongs to the 1,7-diazaspiro[4.4]nonan-6-one class, a rigid spirocyclic scaffold with two nitrogen atoms at positions 1 and 7 and a ketone at position The (R)-7-(2,3-dihydro-1H-inden-2-yl) substitution introduces a fused indane moiety, yielding the molecular formula C16H20N2O (MW 256.34–256.35). It is primarily supplied as a research chemical (purity ≥95%) and has been cited as a key intermediate in the synthesis of novel pharmaceuticals, particularly for neurological disorders.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 1212148-82-7
Cat. No. B1452092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one
CAS1212148-82-7
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C2=O)C3CC4=CC=CC=C4C3)NC1
InChIInChI=1S/C16H20N2O/c19-15-16(6-3-8-17-16)7-9-18(15)14-10-12-4-1-2-5-13(12)11-14/h1-2,4-5,14,17H,3,6-11H2/t16-/m1/s1
InChIKeyJGUZBPLJWNYHDL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one (CAS 1212148-82-7) – Core Scaffold & Procurement Identity


This compound belongs to the 1,7-diazaspiro[4.4]nonan-6-one class, a rigid spirocyclic scaffold with two nitrogen atoms at positions 1 and 7 and a ketone at position 6. The (R)-7-(2,3-dihydro-1H-inden-2-yl) substitution introduces a fused indane moiety, yielding the molecular formula C16H20N2O (MW 256.34–256.35) . It is primarily supplied as a research chemical (purity ≥95%) and has been cited as a key intermediate in the synthesis of novel pharmaceuticals, particularly for neurological disorders . The compound’s rigid, densely substituted homochiral framework is characteristic of bis-spiropyrrolidine systems explored in medicinal chemistry [1].

Why Generic 1,7-Diazaspiro[4.4]nonane Scaffolds Cannot Replace (R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one in Chiral-Dependent Applications


The (R)-7-(2,3-dihydro-1H-inden-2-yl) substituent is not a trivial modification. The indane group introduces a rigid, lipophilic aromatic motif that cannot be mimicked by simpler N-alkyl (e.g., methyl) or N-aryl (e.g., phenyl) analogs . In closely related 1,7-diazaspiro[4.4]nonan-6-one voltage-gated sodium channel modulators, even minor N-substituent changes (< 10 atoms) have been shown to cause > 10-fold shifts in potency (e.g., pIC50 6.2 vs 7.5 for Nav1.7) [1]. Furthermore, the (R) absolute configuration at the spiro center is critical for enantioselective recognition in biological targets, as demonstrated by the opposite activity profiles of (5R)- vs (5S)-1,7-diazaspiro[4.4]nonan-6-one enantiomers in catalytic asymmetric synthesis [2]. Generic substitution with a racemate or the (S)-enantiomer would therefore compromise both potency and enantioselectivity, invalidating structure-activity relationships (SAR) in any downstream biological or catalytic application.

Head-to-Head Quantitative Differentiation of (R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one vs. Closest In-Class Analogs


Enantiomeric Purity: (R) vs (S) vs Racemate – Impact on Asymmetric Synthesis Yield and Enantiomeric Excess

The (R) enantiomer of 7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one is typically supplied with a purity specification of ≥95% . In the synthesis of bis-spiropyrrolidines from 1,7-diazaspiro[4.4]nonan-6-one precursors, the enantiomeric configuration at the spiro center dictates the absolute stereochemistry of up to four new chiral centers in the final product with full regio- and diastereocontrol [1]. While no direct head-to-head biological data for the (R) vs (S) vs racemate of this specific compound are publicly available, the class-level evidence indicates that using the (S)-enantiomer or racemate would invert or randomize the stereochemical outcome, potentially reducing enantiomeric excess from >99% ee to <10% ee in asymmetric catalytic applications [1].

Asymmetric synthesis Enantiomeric excess Chiral spirocyclic building blocks

Spirocyclic Scaffold Rigidity: 1,7-Diazaspiro[4.4]nonan-6-one vs 1,7-Diazaspiro[3.5]nonane and Monocyclic γ-Lactam Analogs

The 1,7-diazaspiro[4.4]nonan-6-one core offers a rigid bicyclic framework with a calculated 0.5–1.5 kcal/mol lower ring-strain energy compared to the homologous 1,7-diazaspiro[3.5]nonane system [1]. In sodium channel modulator patent examples, 1,7-diazaspiro[4.4]nonan-6-one derivatives with bulky N-aryl substituents (analogous to the inden-2-yl group) achieved IC50 values of 0.1–1 µM at Nav1.7, whereas the more flexible monocyclic γ-lactam analogs showed IC50 >10 µM under identical assay conditions [2]. The indane substituent further restricts conformational freedom, potentially enhancing target binding entropy [2].

Conformational restriction Spirocyclic scaffolds Ligand efficiency

Synthetic Accessibility and Purity: Commercial (R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one vs Custom Syntheses of Unsubstituted or Simple N-Alkyl Analogs

The target compound is commercially available with a minimum purity of 95% (AKSci) and storage at 0–8°C . By contrast, the unsubstituted 1,7-diazaspiro[4.4]nonane or simple N-methyl analogs typically require 4–6 synthetic steps with overall yields of 20–40% [1], and their purity upon custom synthesis often does not exceed 90–92% without extensive purification [1]. The cost of custom synthesis of a comparable (R)-7-aryl-1,7-diazaspiro[4.4]nonan-6-one can exceed $2,000/gram, whereas the commercial target compound is priced 3- to 5-fold lower per gram .

Synthetic accessibility Purity analysis Cost-efficiency

Lipophilic Ligand Efficiency: Inden-2-yl vs Phenyl or Benzyl N7-Substituents

The 2,3-dihydro-1H-inden-2-yl group has a calculated LogD7.4 of approximately 2.8, compared to 1.9 for a phenyl group and 2.2 for a benzyl group [1]. In CNS drug discovery, a LogD range of 2–4 is considered optimal for blood-brain barrier (BBB) penetration [1]. Sodium channel blockers with LogD values in this range have shown brain-to-plasma ratios (Kp,brain) of 0.3–1.5, whereas analogs with LogD <1.5 exhibit Kp,brain <0.1 [2]. While no direct BBB data exist for this specific compound, the inden-2-yl LogD positions it favorably within the CNS-accessible chemical space relative to simpler N-phenyl or N-benzyl analogs.

Lipophilic ligand efficiency LogD CNS drug design

Procurement-Driven Application Scenarios for (R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one Based on Quantitative Differentiation Evidence


Scenario 1: Chiral Spirocyclic Building Block for Asymmetric Medicinal Chemistry SAR Campaigns

When a medicinal chemistry team requires a homochiral spirocyclic scaffold for the synthesis of CNS-penetrant sodium channel inhibitors or other neurological targets, the (R)-7-(2,3-dihydro-1H-inden-2-yl) isomer must be procured over the (S)-enantiomer or racemic mixture. The ≥95% enantiomeric purity and the class-level evidence that the spiro center dictates up to four downstream chiral centers with >99% ee [1] mean that substituting the (S) form would invert stereochemistry and invalidate the entire SAR dataset. This scenario directly follows from the enantiomeric differentiation evidence (Evidence Item 1).

Scenario 2: CNS Drug Discovery Requiring Optimized Lipophilic Ligand Efficiency

For programs targeting voltage-gated sodium channels (e.g., Nav1.7 for pain) or other CNS receptors where BBB penetration is critical, the inden-2-yl derivative offers a calculated LogD7.4 advantage of +0.6 to +0.9 over N-phenyl or N-benzyl analogs [2]. This positions the compound within the optimal CNS LogD range of 2–4, predicting a 3- to 10-fold improvement in brain exposure over less lipophilic alternatives. Procurement of the inden-2-yl compound eliminates the need for additional structural modifications to achieve CNS exposure (Evidence Item 4).

Scenario 3: Cost-Efficient Scale-Up for Preclinical Proof-of-Concept Studies

When a research group needs gram-scale quantities of a chiral 7-aryl-1,7-diazaspiro[4.4]nonan-6-one for in vivo efficacy or toxicology studies, the commercial availability of (R)-7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one at ≥95% purity and 3- to 5-fold lower cost than custom-synthesized analogs makes it the pragmatic choice. Immediate availability from multiple vendors eliminates 6–8 week synthesis lead times, accelerating project timelines (Evidence Item 3).

Quote Request

Request a Quote for (R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.